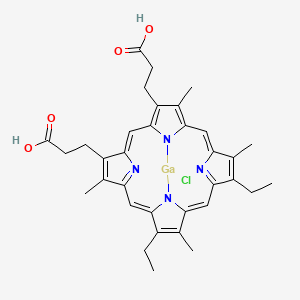![molecular formula C9H7ClF3N3OS B12340185 (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide](/img/structure/B12340185.png)
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions:
Formation of the Methoxyimino Group: The methoxyimino group can be introduced via condensation reactions involving methoxyamine and an appropriate aldehyde or ketone.
Formation of the Ethanethioamide Group: The ethanethioamide group can be synthesized through the reaction of an appropriate thioamide precursor with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxyimino group, converting it to an amine.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action of (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group may enhance its binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide: can be compared with other pyridine derivatives such as:
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, such as enhanced reactivity or specific binding interactions.
Propiedades
Fórmula molecular |
C9H7ClF3N3OS |
|---|---|
Peso molecular |
297.69 g/mol |
Nombre IUPAC |
(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxyiminoethanethioamide |
InChI |
InChI=1S/C9H7ClF3N3OS/c1-17-16-7(8(14)18)6-5(10)2-4(3-15-6)9(11,12)13/h2-3H,1H3,(H2,14,18)/b16-7- |
Clave InChI |
HOYJHSGAGWCAAN-APSNUPSMSA-N |
SMILES isomérico |
CO/N=C(/C1=C(C=C(C=N1)C(F)(F)F)Cl)\C(=S)N |
SMILES canónico |
CON=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)







![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]-, (5S)-](/img/structure/B12340153.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)
